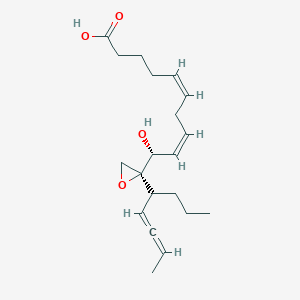
10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hepoxilin B4 is a member of the hepoxilin family, which are epoxyalcohol metabolites derived from polyunsaturated fatty acids. These compounds possess both an epoxide and a hydroxyl residue. Hepoxilin B4 is specifically derived from arachidonic acid and plays a significant role in various biological processes, including inflammation and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hepoxilin B4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The process begins with the formation of hydroperoxy derivatives, which are then converted into hepoxilins through the action of specific enzymes . The reaction conditions often require controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of hepoxilin B4 is less common due to its instability and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have made it possible to produce hepoxilin B4 in controlled laboratory settings for research purposes .
化学反应分析
Types of Reactions
Hepoxilin B4 undergoes various chemical reactions, including:
Reduction: Reduction of the epoxide group to form dihydroxy derivatives.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hepoxilin B4 include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like lipoxygenases and cytochrome P450 for specific transformations.
Major Products Formed
The major products formed from the reactions of hepoxilin B4 include trioxilins, dihydroxy derivatives, and various substituted compounds depending on the reaction conditions and reagents used .
科学研究应用
Hepoxilin B4 has several scientific research applications, including:
Chemistry: Used as a model compound to study epoxide and hydroxyl group reactivity.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
作用机制
Hepoxilin B4 exerts its effects primarily through the release of calcium from intracellular stores. This process is mediated by a receptor that is intracellular and G-protein coupled . The compound’s ability to translocate calcium from the endoplasmic reticulum to the mitochondria plays a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
Hepoxilin A3: Another member of the hepoxilin family, also derived from arachidonic acid, but with different epoxide and hydroxyl positions.
Leukotriene B4: A related eicosanoid with distinct biological functions, primarily involved in neutrophil chemotaxis.
Uniqueness of Hepoxilin B4
Hepoxilin B4 is unique due to its specific structure and the dual presence of epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its role in calcium signaling and inflammation sets it apart from other eicosanoids .
属性
CAS 编号 |
103188-12-1 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
InChI 键 |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
手性 SMILES |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
规范 SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
同义词 |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















